N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as EMA-401, is a novel drug candidate that is being studied for its potential use as a treatment for chronic pain. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 4-ethylbenzoyl chloride with 2-methoxyphenylacetonitrile to form N-(4-ethylphenyl)-2-methoxyphenylacetamide. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring, followed by acylation with propanoyl chloride to form the final product.
Starting Materials
4-ethylbenzoyl chloride, 2-methoxyphenylacetonitrile, sodium azide, copper sulfate, propanoyl chloride
Reaction
Step 1: 4-ethylbenzoyl chloride is reacted with 2-methoxyphenylacetonitrile in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-2-methoxyphenylacetamide., Step 2: The intermediate is then reacted with sodium azide and copper sulfate in a solvent such as DMF to form the tetrazole ring., Step 3: The tetrazole intermediate is then acylated with propanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.
Wirkmechanismus
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide blocks the activity of the angiotensin II type 2 receptor, which is found in sensory neurons and plays a key role in the development and maintenance of chronic pain. By inhibiting this receptor, N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide reduces the transmission of pain signals and can provide relief from chronic pain.
Biochemische Und Physiologische Effekte
Studies have shown that N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This drug is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is that it has shown efficacy in preclinical models of chronic pain, making it a promising candidate for further study. However, one limitation is that this drug has not yet been extensively tested in humans, and its safety and efficacy in clinical trials are still being evaluated.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy or reduce the risk of adverse effects. Another potential direction is the exploration of N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide's potential use in other types of pain, such as inflammatory pain or cancer-related pain. Additionally, further research is needed to fully understand the mechanism of action of this drug and its potential interactions with other pain medications.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to be effective in reducing pain in preclinical studies, particularly in models of neuropathic pain. This drug works by targeting a specific type of ion channel, known as the angiotensin II type 2 receptor, which is involved in the transmission of pain signals in the nervous system.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYPHBSZNPMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.